Cas no 381166-06-9 (N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide)

N-[2-(1,3-Benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrazole ring and an acetamide substituent. Its molecular structure incorporates a chloroacetyl group, enhancing reactivity for further functionalization. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a versatile intermediate in synthesizing biologically active molecules. The benzothiazole moiety contributes to electron-rich aromaticity, while the pyrazole ring offers stability and hydrogen-bonding capabilities. The chloroacetamide group provides a reactive site for nucleophilic substitution, facilitating derivatization. Its well-defined crystalline properties ensure consistent purity, making it suitable for precise synthetic applications.
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide structure
381166-06-9 structure
Product Name:N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide
CAS No:381166-06-9
MF:C13H11ClN4OS
MW:306.770639657974
CID:5845484
PubChem ID:2376831
Update Time:2025-05-24

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide Chemical and Physical Properties

Names and Identifiers

    • EN300-7519451
    • 381166-06-9
    • MLS001001979
    • HMS2601A12
    • N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide
    • AKOS030697214
    • SMR000353372
    • Z56822216
    • N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-chloroacetamide
    • CHEMBL1306198
    • Inchi: 1S/C13H11ClN4OS/c1-8-6-11(16-12(19)7-14)18(17-8)13-15-9-4-2-3-5-10(9)20-13/h2-6H,7H2,1H3,(H,16,19)
    • InChI Key: VUIIJNBMDNCBKS-UHFFFAOYSA-N
    • SMILES: ClCC(NC1=CC(C)=NN1C1=NC2C=CC=CC=2S1)=O

Computed Properties

  • Exact Mass: 306.0342099g/mol
  • Monoisotopic Mass: 306.0342099g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 88Ų

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7519451-0.05g
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-chloroacetamide
381166-06-9 95%
0.05g
$246.0 2024-05-23

Additional information on N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide

Recent Advances in the Study of N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide (CAS: 381166-06-9)

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide (CAS: 381166-06-9) is a compound of significant interest in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, particularly in the context of antimicrobial and anticancer research. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications.

The compound's structure, featuring a benzothiazole core linked to a pyrazole ring via an acetamide bridge, has been the subject of extensive synthetic optimization. Recent publications highlight improved synthetic routes that enhance yield and purity, critical for pharmacological evaluation. Notably, a 2023 study demonstrated a novel one-pot synthesis method that reduces byproduct formation and simplifies purification, making the compound more accessible for further research.

In terms of biological activity, N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide has shown promising results in antimicrobial assays. A 2024 study reported its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis, though further elucidation is required to confirm this pathway.

Anticancer research has also explored this compound's potential. Preliminary in vitro studies indicate selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. Researchers hypothesize that the chloroacetamide moiety may play a key role in this activity, possibly through alkylation of cellular targets. However, more comprehensive studies are needed to validate these findings and assess the compound's therapeutic index.

Pharmacokinetic studies of 381166-06-9 remain limited, but recent work has begun to address this gap. A 2023 investigation into the compound's metabolic stability revealed moderate hepatic clearance, suggesting potential for oral bioavailability. These findings are encouraging for further drug development efforts, though optimization may be necessary to improve its metabolic profile.

The future research directions for this compound appear to be focusing on three main areas: structural modification to enhance potency and selectivity, detailed mechanistic studies to understand its biological targets, and preclinical evaluation of its safety profile. Several research groups have reported plans to develop analog libraries based on the core structure, aiming to identify derivatives with improved pharmacological properties.

In conclusion, N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide represents a promising scaffold for further medicinal chemistry exploration. While current research has established its basic biological activities, significant work remains to fully characterize its potential therapeutic applications. The coming years will likely see increased attention to this compound as researchers continue to unravel its pharmacological properties and clinical potential.

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